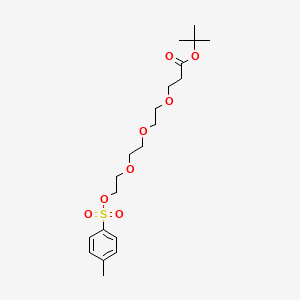

Tos-PEG4-t-butyl ester

Beschreibung

Conceptual Framework of Heterobifunctional Poly(ethylene glycol) (PEG) Linkers

Heterobifunctional PEG linkers are molecular bridges that possess two different reactive functional groups at their termini. cd-bioparticles.net This design allows for the specific and controlled conjugation of two distinct molecules. axispharm.com The general structure can be represented as X-PEG-Y, where X and Y are different reactive groups. cd-bioparticles.net The PEG chain itself is a polymer of ethylene (B1197577) glycol units, HO(CH2CH2O)nH, which is known for its water solubility, biocompatibility, and flexibility. creative-diagnostics.combiochempeg.com These properties make PEG linkers ideal for use in biological systems, as they can improve the pharmacokinetic profile of conjugated molecules.

The utility of heterobifunctional PEG linkers is particularly evident in the development of antibody-drug conjugates (ADCs) and other targeted therapies. cd-bioparticles.netbiochempeg.com In this context, one end of the linker can be attached to a targeting moiety, such as an antibody, while the other end is connected to a therapeutic agent. This modular approach allows for the precise construction of complex bioconjugates with tailored properties. The length of the PEG spacer can also be varied to optimize the distance between the two conjugated molecules, which can be critical for their biological activity.

Significance of the Tosyl Group as a Versatile Electrophilic Handle in Organic Synthesis

The tosyl group, formally known as the p-toluenesulfonyl group, is a highly effective functional group in organic synthesis. wikipedia.org It is derived from p-toluenesulfonic acid and is often introduced by reacting an alcohol with tosyl chloride (TsCl) in the presence of a base. wikipedia.orgpearson.com This conversion transforms the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group. pearson.commasterorganicchemistry.com

The effectiveness of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion. bartleby.com The negative charge on the oxygen atom is delocalized through resonance onto the sulfonyl group and the aromatic ring, making the anion very stable and unlikely to react back. bartleby.com This property facilitates nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide range of nucleophiles. wikipedia.org The tosyl group can also serve as a protecting group for amines. wikipedia.org

Role of the tert-Butyl Ester Moiety as a Labile Protecting Group and Precursor for Carboxylic Acids

The tert-butyl (t-butyl) ester is a commonly used protecting group for carboxylic acids in organic synthesis. nii.ac.jpthieme-connect.comthieme.de Its popularity is due to its high stability under a variety of reaction conditions, including those involving nucleophiles and reducing agents. nii.ac.jpthieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid.

Despite its stability, the t-butyl ester can be readily removed, or deprotected, under acidic conditions to regenerate the carboxylic acid. nii.ac.jpthieme.de This process, known as hydrolysis, is typically achieved using acids like trifluoroacetic acid (TFA). thieme.de The lability of the t-butyl ester under acidic conditions, coupled with its stability to other reagents, makes it a valuable tool for the synthesis of complex molecules where precise control over reactivity is essential. Recently, new methods for the deprotection of t-butyl esters under mild conditions have been developed, further expanding their utility. acs.org

Historical Trajectory and Evolution of PEGylation in Advanced Chemical and Biological Applications

The use of Poly(ethylene glycol) (PEG) in biomedical applications, a process known as PEGylation, has a rich history. The concept of attaching PEG to molecules to improve their properties emerged in the late 1970s. mdpi.comekb.egnih.gov Early research focused on conjugating PEG to proteins to increase their circulation half-life and reduce their immunogenicity. mdpi.comekb.eg One of the first successful examples was the PEGylation of bovine serum albumin and liver catalase. ekb.eg

Over the decades, PEGylation technology has evolved significantly. mdpi.comcreativepegworks.com The first generation of PEG reagents was relatively small, typically up to 5 kDa. creativepegworks.com As the field advanced, larger and more complex PEG architectures, including branched and multi-arm PEGs, were developed. creativepegworks.com This has allowed for more precise control over the properties of the resulting PEGylated molecules. The application of PEGylation has also expanded beyond proteins to include small molecule drugs, nanoparticles, and liposomes, enhancing their solubility, stability, and therapeutic efficacy. nih.govresearchgate.net Despite its successes, the potential for the immune system to generate antibodies against PEG has been recognized, leading to ongoing research into next-generation PEG alternatives. mdpi.comekb.eg

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Tos Peg4 T Butyl Ester

Optimized Reaction Conditions for Efficient Tos-PEG4-t-butyl Ester Formation

The interaction between the PEG polymer and the solvent system is a critical factor in synthesis. The solubility of both the starting materials (PEG or functionalized PEG) and the tosylated products (PEG-Tos) influences reaction kinetics and ease of purification. inoe.ro Studies using inverse gas chromatography have characterized the solution behavior of PEG and PEG-Tos in various organic solvents. inoe.ro The presence of the p-toluenesulfonyl group alters the solubility profile of the PEG chain. inoe.ro

Table 2: Solvent Quality for PEG and Tosylated PEG (PEG-Tos) at 303-373 K

| Solvent | Abbreviation | Quality for PEG | Quality for PEG-Tos | Reference |

| Dichloromethane (B109758) | DCM | Good | Good | inoe.ro |

| Chloroform | Ch | Good | Good | inoe.ro |

| Ethanol | EtOH | Moderately Good | Poor | inoe.ro |

| Ethyl Acetate | EA | Moderately Good | Moderately Good | inoe.ro |

| Acetone | Ac | Moderately Good | Moderately Good | inoe.ro |

| Tetrahydrofuran | THF | Moderately Good | Moderately Good | inoe.ro |

Beyond traditional solvent choices, methodological advancements have explored alternative reaction environments. A significant development is the use of solvent-free mechanochemical synthesis via ball-milling. beilstein-journals.org This method can produce tosylated PEG derivatives rapidly and efficiently without bulk solvents, offering a more sustainable alternative to solution-based procedures. beilstein-journals.org Mechanochemical conditions can also prevent unwanted intermolecular side reactions that lead to chain lengthening, a known issue in concentrated solvent-based syntheses. beilstein-journals.org Furthermore, low-molecular-weight PEGs, such as PEG 400, can themselves serve as a green, recyclable reaction medium for nucleophilic substitution reactions on tosylates. tandfonline.comwordpress.com

The catalyst is arguably the most important factor in achieving an efficient and selective synthesis of monotosylated PEG derivatives. As discussed previously, the heterogeneous Ag₂O/KI system has proven highly effective for the regioselective monotosylation of PEG diols, dramatically increasing yields compared to uncatalyzed statistical reactions. acs.org

In mechanochemical synthesis, the choice of base is critical. Milling monomethoxy-PEG (mPEG) with p-toluenesulfonyl chloride (TsCl) alone results in poor conversion. beilstein-journals.org However, the addition of a strong base like sodium hydroxide (B78521) (NaOH) dramatically increases the reaction efficiency, leading to conversions as high as 81-96%. beilstein-journals.org The base facilitates the deprotonation of the terminal hydroxyl group, making it a more potent nucleophile for attacking the TsCl. beilstein-journals.org

The following table summarizes key catalytic systems and their performance in PEG tosylation.

Table 3: Catalytic Systems for PEG Tosylation

| Catalytic System | Reaction Type | Key Findings | Yield/Conversion | Reference |

| Ag₂O / KI | Solution-phase monotosylation | Heterogeneous system enables "polymer desymmetrization" for high regioselectivity. | 71-76% | acs.org |

| NaOH | Mechanochemical tosylation | Strong base is crucial for deprotonating PEG-OH; enables high conversion in solvent-free conditions. | 81-96% | beilstein-journals.org |

| Pyridine (B92270) | Solution-phase tosylation | Acts as a base and solvent; excess is typically used. | Variable | rsc.org |

| p-Toluenesulfonic acid | Esterification | Acid catalyst used for esterification reactions of PEG. | Not specified for tosylation | mdpi.comresearchgate.net |

These optimized catalytic approaches are essential for producing high-purity heterobifunctional PEGs like this compound, which are vital reagents for further advanced applications.

Mitigation of Side Reactions and Impurity Profiles in Large-Scale Synthesis

The large-scale synthesis of this compound is often accomplished through the tosylation of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate. While seemingly straightforward, this reaction is susceptible to the formation of various impurities that can complicate purification and impact the quality of the final product.

A primary challenge in the tosylation of PEGylated alcohols is the potential for over-reaction, leading to the formation of di-tosylated byproducts if the starting PEG material contains even small amounts of diol impurities. The primary synthetic route involves the reaction of the terminal hydroxyl group of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions is critical in minimizing side reactions. Commonly used bases include triethylamine (B128534) (TEA), pyridine, and 4-dimethylaminopyridine (B28879) (DMAP).

Undesired side reactions can also be promoted by the choice of solvent and temperature. For instance, the use of certain solvents in conjunction with specific tosylating agents can lead to the formation of chlorinated byproducts. Careful control of the reaction temperature is also necessary, as higher temperatures can increase the rate of side reactions.

A significant hurdle in the manufacturing process is the removal of impurities that are structurally similar to the desired product. For example, unreacted starting material and certain byproducts may have similar solubility and chromatographic behavior, making their separation difficult, especially at scale. The purification of PEGylated compounds is known to be challenging due to their polymeric nature, which can lead to broad peaks in chromatography.

To address these challenges, process optimization focuses on several key areas:

High-Purity Starting Materials: Utilizing highly pure tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate is a crucial first step to minimize the formation of related impurities.

Optimized Reaction Conditions: Fine-tuning the molar ratio of reactants, reaction time, and temperature can significantly improve the yield of the desired product while minimizing byproduct formation.

Strategic Base Selection: The use of a non-nucleophilic base is preferred to avoid competition with the desired tosylation reaction.

Advanced Purification Techniques: At an industrial scale, purification strategies may shift from traditional column chromatography to methods like precipitation, crystallization, or the use of specialized chromatography systems such as HPLC with evaporative light scattering detection (ELSD).

Below is a table summarizing common impurities and mitigation strategies in the synthesis of this compound.

| Impurity/Side Product | Formation Pathway | Mitigation Strategy |

| Di-tosylated PEG byproduct | Presence of diol impurity in the starting PEG material, leading to tosylation at both ends. | Use of high-purity, monodisperse PEG starting materials; careful control of tosyl chloride stoichiometry. |

| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent concentration. | Optimization of reaction time and temperature; use of a slight excess of tosyl chloride. |

| Chlorinated Byproduct | Reaction of the alcohol with certain chlorinating agents present as impurities in the tosyl chloride or formed in situ. | Use of high-purity tosyl chloride; selection of appropriate solvent and base to avoid in situ generation of chlorinating species. |

| Pyridinium Salts | Use of pyridine as a base, which can form salts that may be difficult to remove. | Use of alternative non-nucleophilic bases such as triethylamine; implementation of effective work-up and purification steps. |

Scalability Considerations and Process Optimization for Academic and Industrial Production

Scaling the synthesis of this compound from the laboratory bench to industrial production introduces a new set of challenges that require careful process optimization. The primary goals of scalability are to ensure consistent product quality, high yields, and cost-effectiveness.

In an academic setting, the synthesis might be performed on a small scale where purification by column chromatography is feasible. However, this method is often impractical for large-scale industrial production due to the high solvent consumption, time requirements, and potential for product loss. Therefore, alternative purification methods are often employed.

Process optimization for large-scale production typically involves a multi-pronged approach:

Reaction Concentration: Increasing the concentration of reactants can improve throughput and reduce solvent usage. However, this must be balanced with potential issues related to heat transfer and mixing in large reactors.

Solvent Selection: The choice of solvent is critical for both the reaction and the subsequent work-up and purification. Solvents that facilitate high reaction rates and allow for easy product isolation (e.g., through precipitation) are preferred.

Temperature Control: Maintaining precise temperature control in large reactors is essential to prevent runaway reactions and minimize the formation of impurities.

Purification Strategy: As mentioned, moving away from traditional chromatography is often necessary. Techniques such as crystallization, anti-solvent precipitation, and tangential flow filtration (TFF) can be more amenable to large-scale operations. For PEGylated compounds, precipitation by adding a non-solvent like diethyl ether or hexane (B92381) is a common strategy.

Process Analytical Technology (PAT): Implementing in-process monitoring techniques can provide real-time data on reaction progress and impurity formation, allowing for better control and optimization of the manufacturing process.

The following table outlines key parameters and their considerations for scaling up the synthesis of this compound.

| Parameter | Academic Scale Considerations | Industrial Scale Considerations |

| Reaction Volume | Milliliters to a few liters | Hundreds to thousands of liters |

| Purification Method | Flash column chromatography | Crystallization, precipitation, tangential flow filtration, preparative HPLC |

| Reagent Stoichiometry | Can use larger excesses of reagents | Optimized for cost-effectiveness and minimal waste |

| Temperature Control | Simple heating mantles or ice baths | Jacketed reactors with precise temperature control systems |

| Mixing | Magnetic stir bars or overhead stirrers | Industrial-grade impellers and baffles to ensure homogeneity |

| Work-up Procedure | Liquid-liquid extractions in separatory funnels | Large-scale liquid-liquid extractors or phase-cut separations in the reactor |

Recent advancements in the synthesis of related PEG derivatives have highlighted chromatography-free methods. For example, a study on the synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates demonstrated a scalable process that avoids chromatographic purification, resulting in high purity products at a lower cost. interchim.fr Such approaches, focusing on precipitation and extraction, are highly relevant for the industrial production of this compound.

Reactivity and Strategic Functionalization of Tos Peg4 T Butyl Ester

Nucleophilic Substitution Reactions Involving the Tosyl Leaving Group

The tosyl (p-toluenesulfonyl) group is a highly effective leaving group in nucleophilic substitution reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized. dcchemicals.comchemscene.com This reactivity is harnessed to introduce a variety of functional groups at one terminus of the PEG linker, while the tert-butyl ester at the other end remains intact under standard nucleophilic substitution conditions. broadpharm.com

Amination Protocols for the Formation of Amine-Terminated PEG Conjugates

The conversion of the tosyl group to a primary amine is a fundamental transformation, yielding amine-terminated PEG linkers that are reactive towards activated carboxylic acids, aldehydes, and ketones. broadpharm.com Two primary strategies are employed for this conversion: direct amination and a two-step process involving an azide (B81097) intermediate.

Direct amination of tosylated PEG can be achieved by treatment with ammonia (B1221849). mdpi.com However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts, which can complicate the purification of the desired primary amine. mdpi.com

A more common and often higher-yielding method involves a two-step sequence. First, the tosylated PEG is reacted with sodium azide (NaN₃) to form an azide-terminated PEG (PEG-N₃). mdpi.comsigmaaldrich.com This azide can then be reduced to the primary amine using methods like the Staudinger reaction with triphenylphosphine (B44618) (PPh₃) or by catalytic hydrogenation. mdpi.com This approach typically provides a cleaner product with higher purity. mdpi.com For instance, a general protocol for the synthesis of diamino-PEG involves the tosylation of PEG, followed by reaction with potassium phthalimide (B116566) and subsequent hydrazinolysis to yield the primary amine. atlantis-press.com

| Reaction Step | Reagents and Conditions | Product | Reference |

| Tosylation | PEG, tosyl chloride, triethylamine (B128534), DCM, 24h, RT | TsO-PEG-OTs | atlantis-press.com |

| Phthalimide Substitution | TsO-PEG-OTs, potassium phthalimide, DMF, 120°C, 4h | PI-PEG-PI | atlantis-press.com |

| Amination (Hydrazinolysis) | PI-PEG-PI, hydrazine (B178648) hydrate, ethanol, 70°C, 12h | H₂N-PEG-NH₂ | atlantis-press.com |

Table 1: Example of a multi-step protocol for the synthesis of amine-terminated PEG from a tosylated precursor.

Thiolation Reactions for Thioether Bond Formation in Bioconjugation

The introduction of a thiol (-SH) group is crucial for various bioconjugation strategies, particularly for site-specific modification of proteins at cysteine residues or for surface modification of gold nanoparticles. mdpi.comscielo.br A straightforward method to achieve this is through the nucleophilic substitution of the tosyl group on Tos-PEG4-t-butyl ester with a thiol-containing nucleophile. chemscene.commdpi.com

A common approach is the reaction of the tosylated PEG with sodium hydrosulfide (B80085) (NaSH) to directly form the thiol-terminated PEG. mdpi.com Alternatively, a protected thiol, such as thioacetic acid, can be used. The reaction of a tosylated PEG with potassium thioacetate (B1230152) yields a thioacetate-terminated PEG. mdpi.com This thioester can then be cleaved under mild basic conditions, for example with ammonia in methanol, to reveal the free thiol. mdpi.com This two-step process can help to avoid the premature oxidation of the thiol group to form disulfides. mdpi.com

| Reactant | Nucleophile | Product | Key Features | Reference |

| Tosyl-PEG | Sodium Hydrosulfide (NaSH) | Thiol-PEG | Direct conversion to thiol. | mdpi.com |

| Tosyl-PEG | Potassium Thioacetate | Thioacetate-PEG | Formation of a stable thioester intermediate. | mdpi.com |

| Thioacetate-PEG | Ammonia in Methanol | Thiol-PEG | Mild deprotection to the free thiol. | mdpi.com |

Table 2: Common thiolation reactions for the conversion of tosylated PEGs.

Introduction of Azide Functionality for "Click" Chemistry Applications

The azide group is a key functional handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comnih.gov These reactions provide a highly efficient and specific method for forming stable triazole linkages. The conversion of this compound to an azide-terminated counterpart is a facile and widely used reaction. broadpharm.comaxispharm.combroadpharm.com

The synthesis is typically achieved through a nucleophilic substitution reaction where the tosyl group is displaced by an azide anion. sigmaaldrich.com This is commonly carried out by reacting the tosylated PEG with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. sigmaaldrich.comresearchgate.net The resulting Azido-PEG-t-butyl ester can then be used in click chemistry reactions, while the t-butyl ester remains available for subsequent deprotection and further functionalization. dcchemicals.com

A general procedure involves dissolving the tosyl-PEG in DMF with sodium azide and heating the reaction mixture, for example at 90°C overnight. researchgate.net The product, Azido-PEG-t-butyl ester, can then be purified for use in subsequent click chemistry applications. researchgate.net

Transformation of the Tosyl Group into Other Electrophilic Sites

While the tosyl group is an excellent electrophilic site for nucleophilic substitution, it can also be converted into other reactive functionalities. For example, the reaction of a tert-butyl ester with thionyl chloride (SOCl₂) can convert it into a more reactive acid chloride. researchgate.netorganic-chemistry.org This transformation allows for subsequent reactions with a wider range of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. researchgate.net This provides an alternative pathway for functionalization if direct nucleophilic substitution on the tosyl group is not desired or is inefficient.

Acid-Labile Deprotection of the tert-Butyl Ester Moiety

A key feature of this compound is the tert-butyl (t-butyl) ester group, which serves as a protecting group for a carboxylic acid functionality. broadpharm.com This group is stable under the basic and nucleophilic conditions typically used for reactions involving the tosyl group, but it can be readily cleaved under acidic conditions to reveal the free carboxylic acid. vulcanchem.combroadpharm.combiochempeg.com This orthogonality is crucial for the sequential functionalization of the PEG linker. vulcanchem.com

The deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). vulcanchem.com Other acidic reagents, including phosphoric acid and sulfuric acid, can also be employed. organic-chemistry.org The resulting carboxylic acid can then be activated, for example with carbodiimide (B86325) reagents like EDC, to react with primary amines, forming stable amide bonds. vulcanchem.combroadpharm.com

Mechanistic Studies of Ester Hydrolysis under Acidic Conditions

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism that differs from the typical acyl-oxygen cleavage (AAC2) pathway observed for most esters. Due to the stability of the tertiary carbocation, the hydrolysis of t-butyl esters follows an AAL1 mechanism, involving the cleavage of the alkyl-oxygen bond. stackexchange.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the ester by an acid, which increases the electrophilicity of the carbonyl carbon. However, instead of a subsequent nucleophilic attack by water at the carbonyl carbon, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of a carboxylic acid and a relatively stable tert-butyl carbocation. stackexchange.com This carbocation is then typically neutralized by deprotonation, yielding isobutylene (B52900) (2-methylpropene) as a gaseous byproduct. stackexchange.com The use of excess acid ensures the reaction goes to completion.

Selective Cleavage Strategies in the Presence of Other Acid-Sensitive Protecting Groups

A key feature of this compound is the t-butyl ester, which serves as a protecting group for the carboxylic acid. This group is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid for subsequent reactions. broadpharm.com The ability to deprotect the t-butyl ester without affecting other acid-labile protecting groups within a multifunctional molecule is a cornerstone of orthogonal synthesis.

Common acid-sensitive protecting groups that might be present in a complex molecule alongside a t-butyl ester include the tert-butoxycarbonyl (Boc) group, often used for protecting amines, and the fluorenylmethyloxycarbonyl (Fmoc) group, another base-labile amine protecting group. wikipedia.orgorganic-chemistry.org The selective cleavage of the t-butyl ester in the presence of a Boc group can be challenging due to their similar acid lability. However, careful selection of reagents and reaction conditions can achieve this selectivity. For instance, the use of certain Lewis acids like zinc bromide (ZnBr2) in dichloromethane (DCM) has been shown to preferentially cleave t-butyl esters over Boc groups in some contexts. researchgate.net Another approach involves using dilute solutions of strong acids, such as HCl in ethyl acetate, where the reaction time can be controlled to favor the cleavage of the more labile t-butyl ester. researchgate.net

Conversely, the Fmoc group is cleaved under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgpeptide.com This provides a clear orthogonal strategy: the t-butyl ester of this compound can be removed with acid while leaving an Fmoc-protected amine intact, and subsequently, the Fmoc group can be removed with base.

Below is a table summarizing selective cleavage strategies:

| Protecting Group to be Cleaved | Reagent/Condition | Other Present Protecting Groups | Selectivity |

| t-Butyl Ester | Trifluoroacetic acid (TFA) in DCM | Fmoc | High |

| t-Butyl Ester | Zinc Bromide (ZnBr₂) in DCM | Boc (in some substrates) | Moderate to High |

| t-Butyl Ester | Ytterbium triflate in nitromethane | Benzyl, Allyl, Methyl esters | High niscpr.res.in |

| Fmoc | 20% Piperidine in DMF | t-Butyl Ester, Tosyl | High wikipedia.org |

| Boc | 4 M HCl in Dioxane | t-Butyl Ester (in some substrates) | Moderate to High researchgate.net |

Derivatization of the Resulting Carboxylic Acid for Amidation and Esterification

Once the t-butyl ester of this compound is selectively cleaved to yield the corresponding Tos-PEG4-carboxylic acid, the newly exposed carboxyl group is available for derivatization. The two most common and synthetically valuable transformations are amidation and esterification, which allow for the covalent linkage of the PEG moiety to a wide array of molecules, including peptides, proteins, and small molecule drugs.

Amidation: The formation of an amide bond is a cornerstone of bioconjugation chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. The most common and effective methods involve the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). researchgate.netnih.gov These additives form activated esters in situ, which then react efficiently with the amine to form a stable amide bond, minimizing side reactions and racemization if chiral centers are present. luxembourg-bio.com The use of EDC is particularly advantageous as its urea (B33335) byproduct is water-soluble and easily removed during workup. chemistrysteps.com

Esterification: Similarly, the carboxylic acid can be esterified by reaction with an alcohol. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method, particularly for sterically hindered alcohols. organic-chemistry.orgcommonorganicchemistry.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the desired ester. organic-chemistry.org

The table below outlines typical conditions for these derivatization reactions:

| Reaction | Coupling Reagents | Solvent | Typical Yield |

| Amidation | EDC, HOBt | DMF, DCM | 70-95% chemistrysteps.com |

| Amidation | HATU, DIPEA | DMF | 80-98% |

| Esterification | DCC, DMAP | DCM, THF | 75-90% organic-chemistry.orgscielo.br |

Principles of Orthogonal Reactivity in Multifunctional Molecular Design

The strategic power of this compound lies in the orthogonal reactivity of its terminal functional groups. Orthogonal protection strategies allow for the selective deprotection and reaction of one functional group in the presence of others by using reaction conditions that are specific to that group. beilstein-journals.org This principle is fundamental to the design and synthesis of complex, multifunctional molecules where precise control over the sequence of bond formation is critical.

The tosyl group and the t-butyl ester in this compound are an excellent example of an orthogonal pair. The tosyl group is a good leaving group for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols, while being stable to the acidic conditions required for t-butyl ester cleavage. broadpharm.com Conversely, the t-butyl ester is cleaved by acid but is unreactive towards nucleophiles under the conditions typically used for tosylate displacement.

Sequential Functionalization Strategies for Complex Conjugate Synthesis

The orthogonal nature of this compound enables a stepwise approach to the synthesis of complex conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. A typical synthetic sequence might involve the following steps:

Reaction of the Tosyl Group: The synthesis can commence with the reaction of the tosyl group with a nucleophile. For instance, a thiol-containing molecule can displace the tosylate to form a stable thioether linkage. This reaction is highly chemoselective for thiols. acs.orgnih.gov

Deprotection of the t-Butyl Ester: Following the first conjugation step, the t-butyl ester is selectively cleaved using acidic conditions (e.g., TFA in DCM) to unmask the carboxylic acid. This step would not affect the newly formed thioether bond or other acid-stable protecting groups.

Derivatization of the Carboxylic Acid: The free carboxylic acid can then be coupled to a second molecule of interest, for example, an amine-containing drug or targeting ligand, via amidation using standard coupling reagents like EDC/HOBt. researchgate.net

This sequential approach ensures that the correct molecular components are introduced at the desired positions, preventing the formation of undesired side products and simplifying purification. The synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation, often employs such sequential strategies using linkers like this compound. explorationpub.com

Chemoselective Transformations of Distinct Reactive Handles

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, similar functional groups. The design of this compound allows for a high degree of chemoselectivity in its reactions.

Tosyl Group Reactivity: The tosyl group is highly reactive towards soft nucleophiles. The chemoselective ligation of tosylates with thiols is a robust reaction that proceeds under mild conditions. acs.orgnih.gov This allows for the specific attachment of cysteine-containing peptides or other thiol-modified molecules. While tosylates can also react with amines, the reaction with thiols is generally much faster and more efficient, providing a basis for chemoselective ligation in the presence of both functionalities.

Carboxylic Acid Reactivity: Following deprotection, the carboxylic acid offers a different reactive handle. Its subsequent amidation or esterification can also be performed with high chemoselectivity. For example, in a molecule containing both an amine and an alcohol, amidation can often be favored over esterification by careful choice of coupling agents and reaction conditions.

The combination of these distinct reactive handles within a single linker molecule that can be unmasked sequentially provides chemists with a powerful tool for the precise construction of complex molecular architectures with a high degree of control.

Integration of Tos Peg4 T Butyl Ester in Bioconjugation Chemistries

Covalent Attachment Methodologies for Biological Macromolecules

The dual functionality of Tos-PEG4-t-butyl ester allows for its sequential or orthogonal conjugation to various biological macromolecules, including proteins, nucleic acids, and carbohydrates. This versatility makes it a valuable tool for creating complex biomolecular constructs.

The modification of peptides and proteins is a cornerstone of bioconjugation, enabling the development of therapeutic agents, diagnostic tools, and research probes. This compound facilitates the introduction of a PEG linker to these biomolecules through stable covalent bonds.

Thioether Linkages: The tosyl group of the linker is highly susceptible to nucleophilic attack by the thiol group of cysteine residues within a peptide or protein sequence. axispharm.com This reaction, typically performed under mild pH conditions (pH 6.5-7.5), results in the formation of a highly stable thioether bond, effectively tethering the PEG linker to the protein. medchemexpress.com

Amide Linkages: To form an amide bond with a protein, the t-butyl ester of the linker must first be hydrolyzed under acidic conditions to expose the terminal carboxylic acid. broadpharm.comhoelzel-biotech.com This newly available carboxyl group can then be activated using standard coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). dcchemicals.commedchemexpress.com The activated ester subsequently reacts with primary amine groups, primarily the ε-amine of lysine (B10760008) residues on the protein surface, to form a stable amide linkage. dcchemicals.commedchemexpress.com This two-step process allows for controlled conjugation via the carboxyl end of the linker.

| Biomolecule Functional Group | Linker Reactive Group | Resulting Covalent Bond |

| Thiol (-SH) from Cysteine | Tosyl (Ts) | Thioether |

| Primary Amine (-NH2) from Lysine | Carboxylic Acid (-COOH)* | Amide |

| Note: The carboxylic acid on this compound requires deprotection of the t-butyl group prior to activation and reaction. broadpharm.comhoelzel-biotech.com |

Functionalizing nucleic acids, such as DNA and siRNA, is critical for applications in gene therapy and diagnostics. cd-bioparticles.net Linkers like this compound can be incorporated into these strategies to improve stability, solubility, and delivery of oligonucleotides. Amine-modified oligonucleotides can be conjugated to linkers containing an N-hydroxysuccinimide (NHS) ester. dcchemicals.com

The reactivity of this compound allows for its attachment to modified nucleic acids. For instance, an oligonucleotide functionalized with a primary amine or thiol can react with the tosyl group. Following this conjugation, the deprotection of the t-butyl ester provides a carboxylic acid handle for attaching other molecules, such as targeting ligands or reporter groups. This methodology is central to constructing vectors for gene delivery or creating sensitive probes for nucleic acid detection. cd-bioparticles.net

Carbohydrates and glycans play crucial roles in cellular recognition and signaling. Conjugating them to probes or other molecules of interest can help elucidate their biological functions. The chemical modification of a carbohydrate to introduce a nucleophilic functional group, such as an amine or a thiol, allows it to react with the tosyl group of this compound. This reaction covalently attaches the PEG linker to the carbohydrate. The other end of the linker, after deprotection, can then be used to attach reporter molecules like fluorophores or biotin, creating probes for studying carbohydrate-mediated biological processes, such as protein-protein interactions. cd-bioparticles.net

Nucleic Acid Functionalization for Gene Delivery and Sensing Applications

Design and Synthesis of Biocompatible Probes for Biological Research

The structural attributes of this compound make it a valuable component in the synthesis of sophisticated probes for molecular and cellular biology research. Its ability to connect different molecular entities while enhancing aqueous solubility is a significant advantage. axispharm.com

Fluorescent probes are indispensable tools for visualizing cellular components and processes. This compound can be used to construct such probes by linking a fluorescent dye to a targeting moiety, such as an antibody or a peptide.

A typical synthesis strategy involves reacting a fluorescent dye that contains a nucleophilic handle (e.g., an amine) with the tosyl group of the linker. Subsequently, the t-butyl ester is deprotected, and the resulting carboxylic acid is conjugated to an amine on the targeting biomolecule. Research has shown that short PEG linkers can improve the performance of targeted optical imaging probes. hoelzel-biotech.com The resulting conjugate benefits from the increased solubility and optimized spacing provided by the PEG4 chain, which can be crucial for maintaining the function of both the targeting molecule and the imaging agent. hoelzel-biotech.comcd-bioparticles.net

| Component | Example | Function in Bioprobe |

| Targeting Moiety | Monoclonal Antibody, Peptide | Provides specificity for a biological target (e.g., cell surface receptor) |

| Linker | This compound derived structure | Covalently connects the targeting moiety to the fluorophore; enhances solubility |

| Fluorophore | Indocyanine Green, Fluorescein | Emits light upon excitation, enabling detection and imaging |

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on radiolabeled targeting molecules. This compound can serve as a linker in the synthesis of these agents. In this context, a chelating agent, which is a molecule capable of binding a radioisotope, is first attached to the linker.

For example, a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), functionalized with a nucleophile, can be conjugated to the tosyl group of the linker. medchemexpress.com The t-butyl ester is then deprotected to allow for conjugation to a targeting biomolecule, such as a peptide or antibody. medchemexpress.com Once the conjugate is assembled and purified, the chelator is loaded with a diagnostic radioisotope. The final radioligand is administered for in vivo imaging, where it accumulates at the target site, allowing for non-invasive visualization of biological processes or disease states.

| Component | Example | Purpose in Radioligand Design |

| Targeting Biomolecule | Antibody, Peptide | Directs the radioligand to a specific tissue or cell type |

| Linker | This compound derived structure | Provides spacing and solubility, connecting the biomolecule to the chelator |

| Chelator | DOTA, DTPA | Securely binds a metallic radioisotope |

| Radioisotope | Gallium-68, Lutetium-177 | Emits radiation for detection by PET or SPECT scanners |

Role of Tos Peg4 T Butyl Ester in Advanced Pharmaceutical and Medicinal Chemistry Research

Construction of Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. biochempeg.com These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.com The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. biochempeg.com

Linker Design for Target Protein Binding Ligands

Similarly, the linker's attachment to the target protein-binding ligand (or "warhead") is a critical design parameter. The t-butyl ester of Tos-PEG4-t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a suitable functional group on the warhead. The PEG4 linker itself provides spatial separation between the warhead and the E3 ligase ligand, which is necessary to accommodate the two large protein structures and facilitate their interaction. Research on Bromodomain and Extra-Terminal (BET) protein degraders has utilized PROTACs containing a PEG-4 linker unit to induce significant, concentration-dependent degradation of BET proteins. nih.gov This demonstrates the utility of the PEG4 linker in creating effective degraders for challenging targets.

Influence of PEG Linker Length on PROTAC Efficacy, Selectivity, and Cellular Permeation

The length of the PEG linker is a key determinant of a PROTAC's biological activity. jenkemusa.com An optimal linker length is required to facilitate the productive formation of the ternary complex, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity. nih.gov Studies have shown that systematic variation of PEG linker length can significantly impact degradation efficiency. biochempeg.com For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.gov

Furthermore, linker length can influence selectivity. In some cases, longer linkers have been associated with more potent degradation. chemrxiv.org However, other studies have demonstrated that altering the linker length can switch the degradation selectivity between different protein isoforms. The hydrophilicity imparted by the PEG linker also plays a crucial role in cellular permeation, with the potential to improve the pharmacokinetic properties of the PROTAC. jenkemusa.comjenkemusa.com

| Linker Component | Key Role in PROTACs | Research Finding |

| This compound | Versatile building block for linker synthesis. | Provides a reactive tosyl group and a protected carboxylic acid for sequential conjugation. |

| PEG4 Spacer | Enhances solubility and provides optimal spatial separation. | Used in BET protein degraders, leading to marked protein knockdown. nih.gov |

| Variable PEG Length | Influences degradation efficacy and selectivity. | An optimal 16-atom linker was identified for ER-α degradation. nih.gov |

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker in an ADC is a critical component that connects the antibody to the cytotoxic drug, and its design influences the stability, pharmacokinetics, and efficacy of the conjugate.

Site-Specific Conjugation Methodologies for Cytotoxic Payloads

Site-specific conjugation has emerged as a key strategy to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic outcomes. nih.gov The reactive tosyl group of this compound can be utilized in these methodologies. For instance, branched linkers incorporating a PEG4 fragment have been synthesized to create homogeneous trastuzumab-based ADCs with a high DAR. nih.gov In these constructs, the PEG4 moiety serves to improve the hydrophilicity of the linker-payload, which can be crucial for preventing aggregation, especially when dealing with hydrophobic cytotoxic drugs. sigmaaldrich.com The defined length of the PEG4 linker can also influence the site of conjugation by creating steric hindrance that directs the payload to more accessible sites on the antibody. sigmaaldrich.com

Development of Cleavable and Non-Cleavable Linker Architectures

ADC linkers can be broadly classified as cleavable or non-cleavable, based on their mechanism of drug release.

Cleavable Linkers are designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell, often in response to the acidic or reductive environment of the lysosome or the presence of specific enzymes. nih.gov While direct use of this compound in a widely cited cleavable linker system was not found in the immediate search, related structures like OH-PEG4-Tos have been described as cleavable, acylhydrazone-based ADC linkers. biochempeg.com Furthermore, branched linkers containing a PEG4 fragment have been used in conjunction with cleavable systems bearing monomethyl auristatin E (MMAE). nih.gov The study found that a longer branched linker incorporating a PEG4 fragment resulted in a more potent ADC compared to a shorter version, suggesting the linker length critically affects the efficiency of enzymatic cleavage. nih.gov

| Linker Type | Linker Example/Component | Key Feature |

| Cleavable | Branched linker with PEG4 fragment | Longer linker length with PEG4 improved cytotoxic activity of a DAR 6 ADC. nih.gov |

| Non-Cleavable | N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) | Designed for stability, with the PEG4 moiety enhancing solubility. creative-biolabs.com |

Development of Peptide-Drug Conjugates for Targeted Therapy

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality that leverages the high specificity of peptides to deliver potent cytotoxic agents to target cells, particularly in oncology. The linker connecting the peptide to the drug is a critical component that influences the PDC's stability, solubility, and pharmacokinetic profile.

This compound is well-suited for the synthesis of PDCs. Its structure allows for a controlled, stepwise conjugation process. The tosyl group can readily react with nucleophilic residues on a peptide, such as the amine groups of lysine (B10760008) side chains or the N-terminus, to form a stable covalent bond. nih.govaxispharm.com This reaction is a type of nucleophilic substitution where the tosylate serves as a good leaving group. wikipedia.org

Small Molecule Therapeutics and Prodrug Design

The application of this compound extends to the development of advanced small molecule therapeutics, where it is used to create prodrugs and targeted conjugates designed to overcome limitations such as poor solubility, rapid clearance, or lack of specificity.

The bifunctional nature of this compound makes it an effective linker for conjugating small molecule drugs to other entities, such as targeting ligands or larger carrier molecules. axispharm.com This strategy is exemplified in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging class of small molecule therapeutics. PROTACs are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to its degradation. This compound has been employed as a PEG-based PROTAC linker in the synthesis of BI-3663, a highly selective PROTAC for the protein tyrosine kinase 2 (PTK2/FAK). ambeed.com In this context, the linker connects the protein-targeting molecule to the E3 ligase-binding ligand. ambeed.com

The general process involves reacting the tosyl end of the linker with one part of the final conjugate (e.g., the targeting moiety) and, after deprotection of the t-butyl ester, reacting the resulting carboxylic acid with the second component (e.g., the therapeutic small molecule). broadpharm.comaxispharm.com This modular approach allows for the systematic modification of drug properties, enhancing delivery to the site of action and improving the therapeutic index. broadpharm.com

The t-butyl ester group within the this compound linker can itself function as a promoiety in prodrug design. axispharm.com Ester prodrugs are a common strategy to mask a drug's carboxylic acid group, thereby increasing its lipophilicity and ability to cross cell membranes. uomustansiriyah.edu.iq The active drug is released upon hydrolysis of the ester bond within the body. uomustansiriyah.edu.iq

Enzymatic Hydrolysis: The in vivo conversion of ester-based prodrugs is often mediated by enzymes, primarily carboxylesterases, which are abundant in the plasma, liver, and other tissues. acs.org However, the rate of hydrolysis is highly dependent on the steric bulk of the ester's alcohol group. researchgate.net The sterically hindered nature of a t-butyl ester often makes it more resistant to enzymatic hydrolysis compared to simpler esters like methyl or ethyl esters. unil.ch This resistance can be advantageous, preventing premature drug release in the bloodstream and allowing more of the prodrug to reach the target tissue. unil.ch Research on benzoate (B1203000) model prodrugs showed that t-butyl ester hydrolysis was significantly slower in both liver homogenates and plasma compared to less bulky esters, a feature that could be exploited for designing prodrugs that are preferentially activated by microbial enzymes over mammalian ones. unil.ch

Chemical Hydrolysis: The t-butyl ester is known to be labile under acidic conditions, providing a non-enzymatic route for drug release. broadpharm.comcreative-biolabs.com This chemical trigger can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or the interior of endosomes and lysosomes within cells. After a nanoparticle or conjugate is internalized by a cell into an endosome, the pH drops, facilitating the hydrolysis of the t-butyl ester and the release of the active carboxylic acid form of the drug. broadpharm.com

Table 1: Research Findings on the Hydrolysis of Ester Prodrugs

| Ester Type | Hydrolysis Conditions | Key Findings | Reference |

| tert-Butyl Ester | Mouse GI Tissue Homogenate | Resistant to hydrolysis. | acs.org |

| tert-Butyl Ester | Mycobacterial, Liver, and Plasma Homogenates | Hydrolysis was significantly slower than n-butyl ester in all media, especially plasma. Less affected by bulky substituents in mycobacterial homogenate compared to liver or plasma. | unil.ch |

| Aliphatic Acid Esters | Porcine Esterase | Rate of hydrolysis decreased with increasing length of the aliphatic chain. | nih.gov |

| Amino Acid Esters | Porcine Esterase | Generally hydrolyzed faster than aliphatic acid ester prodrugs. | nih.gov |

| tert-Butyl Ester | Acidic Conditions (e.g., TFA, HCl) | Can be deprotected/hydrolyzed under acidic conditions to yield the carboxylic acid. | broadpharm.com |

Facilitating Conjugation of Small Molecules for Enhanced Targeting and Delivery

Engineering of Advanced Nano-Drug Delivery Systems

Nanotechnology offers powerful platforms for improving drug delivery. This compound is utilized in the surface engineering of nanocarriers like micelles and polymeric nanoparticles to enhance their stability, circulation time, and targeting capabilities. biochempeg.commyskinrecipes.com

Micellar nanocarriers are self-assembling structures formed from amphiphilic molecules that can encapsulate hydrophobic drugs in their core. The surface of these micelles can be functionalized to introduce desired properties. This compound can be incorporated into the synthesis of the amphiphilic building blocks of the micelle. Alternatively, it can be used to modify the surface of pre-formed micelles that possess reactive functional groups.

The tosyl group provides a reactive handle on the micelle's surface, allowing for the covalent attachment of targeting ligands such as antibodies or peptides via nucleophilic substitution. axispharm.comd-nb.info The PEG4 chain acts as a hydrophilic spacer, extending the ligand away from the nanoparticle surface and making it more accessible for binding to its target receptor. This surface modification transforms a simple drug carrier into a targeted delivery system, capable of recognizing and accumulating at specific disease sites. sigmaaldrich.com

Similar to micelles, the surfaces of polymeric nanoparticles are frequently modified to improve their in vivo performance. Attaching polyethylene (B3416737) glycol chains, a process known as PEGylation, is a widely used strategy to create a "stealth" effect. creativepegworks.com This hydrophilic layer reduces recognition by the immune system, thereby preventing rapid clearance and prolonging the nanoparticle's circulation time in the bloodstream. broadpharm.combroadpharm.com

This compound is an ideal reagent for this purpose. The tosyl group can react with functional groups (like amines or hydroxyls) on the surface of a polymeric nanoparticle, covalently attaching the PEG linker. d-nb.info This process not only imparts the benefits of PEGylation but also introduces a terminal t-butyl ester group. axispharm.com After deprotection, this group provides a carboxylic acid handle for the subsequent attachment of targeting molecules, further enhancing the nanoparticle's specificity for cancer cells or other pathological tissues. sigmaaldrich.com This dual functionality—providing both a stealth layer and a reactive site for targeting—makes this compound a powerful tool in the engineering of sophisticated nano-drug delivery systems. myskinrecipes.comsigmaaldrich.com

Applications of Tos Peg4 T Butyl Ester in Polymer Science and Materials Engineering

Synthesis of Advanced Polymeric Architectures

The ability to introduce specific functionalities and build complex structures is a cornerstone of modern polymer synthesis. Tos-PEG4-t-butyl ester serves as a critical building block in creating polymers with precisely controlled architectures and, consequently, tailored properties. dcchemicals.com

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound as a versatile linker. The tosyl group can be used to initiate the polymerization of side chains from a pre-existing polymer backbone or to attach a pre-formed polymer chain.

A notable application is in the creation of protein-polymer hybrids for controlled enzyme activity. In a 2024 study by Murata et al., researchers engineered artificial zymogens by grafting copolymers from the surface of enzymes like trypsin and chymotrypsin. acs.org This was achieved through surface-initiated atom transfer radical polymerization (ATRP). While the study used a different initiator, the principle demonstrates how a linker like this compound could be employed. The tosyl group could serve as an anchor point to the enzyme surface, with the other end initiating the growth of polymer chains. The resulting grafted polymer chains, containing moieties like carboxybetaine methacrylate (B99206) (CBMA), can modulate the enzyme's catalytic activity, effectively creating a "smart" enzyme that can be activated by specific stimuli. acs.org The hydrophilic PEG4 spacer in the linker ensures solubility and flexibility of the grafted chains. acs.org

Table 1: Research Findings on Enzyme-Polymer Hybrids for Controlled Activity

| Hybrid System | Polymer Composition | Key Finding | Potential Role of this compound |

|---|---|---|---|

| Pro-trypsin (pro-TR) | Poly(CBMA) grafted from trypsin surface with cleavable peptide inhibitors | 70% reduction in catalytic efficiency, which can be restored by a specific enzyme (chymotrypsin). acs.org | Acts as the initiator-bearing linker to attach the polymer chains to the enzyme surface. |

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. This compound is an ideal reagent for modifying the periphery of these structures to create multifunctional materials. The tosyl end can react with functional groups on the dendrimer surface, attaching the PEG-ester arm.

This functionalization strategy allows for the introduction of a protected carboxylic acid group at the dendrimer's periphery. Subsequent deprotection of the t-butyl ester under acidic conditions reveals a terminal carboxylic acid. broadpharm.com This acid can then be used for further conjugation, such as attaching targeting ligands, imaging agents, or drug molecules. Research into bipyridine cored dendrons with peripheral tertiary butyl esters highlights the importance of this functional group in creating versatile nanostructures for theranostic applications. amazonaws.com The PEG4 spacer enhances the solubility and biocompatibility of the resulting functionalized dendrimer. axispharm.com This approach enables the construction of sophisticated drug delivery systems where the dendrimer core can be loaded with one agent, while the periphery is tailored for targeting and solubility.

Graft Copolymer Synthesis for Tailored Material Properties

Development of Functional Coatings and Surface Treatments

Modifying surfaces to control their interaction with the surrounding environment is crucial in many fields, especially in biomedicine. This compound is used to create coatings that enhance biocompatibility and prevent unwanted biological interactions.

Surface passivation is the process of making a material's surface non-reactive to prevent undesirable interactions. In the biomedical context, this often means preventing the adsorption of proteins and the adhesion of cells. Attaching polyethylene (B3416737) glycol (PEG) chains to a surface, a process known as PEGylation, is a widely used strategy to achieve biocompatibility. biochempeg.com

This compound can be used to covalently attach PEG chains to a variety of substrates that have nucleophilic groups (e.g., amines or thiols) on their surface. The tosyl group reacts with the surface to form a stable bond, leaving the hydrophilic PEG chain extending into the surrounding aqueous environment. axispharm.com This dense layer of PEG chains creates a hydration shell that acts as a physical barrier, sterically hindering the approach and adsorption of proteins and other biomolecules. This passivation is essential for medical implants, biosensors, and drug delivery nanoparticles to reduce immunogenicity and improve their performance in biological systems. axispharm.com

Biofouling, the accumulation of microorganisms, proteins, and other biological matter on surfaces, is a major problem for biomedical devices such as catheters, stents, and diagnostic tools. Anti-fouling surfaces are designed to resist this accumulation.

Building on the principles of biocompatible passivation, this compound can be instrumental in creating robust anti-fouling coatings. It can be used to graft anti-fouling polymers, such as poly(carboxybetaine methacrylate) (pCBMA), onto a device surface. acs.org The tosyl group serves as the anchor to the substrate, while the other end can be modified to initiate polymerization. The resulting polymer brushes, featuring the highly hydrophilic and zwitterionic CBMA and the flexible PEG linkers, create a surface that strongly resists protein adsorption and bacterial adhesion.

Table 2: Contribution of Molecular Components to Anti-Fouling Coatings

| Component of Linker/Polymer | Function | Mechanism of Action |

|---|---|---|

| Tosyl Group | Surface Anchoring | Forms a stable covalent bond with the device substrate via nucleophilic substitution. axispharm.com |

| PEG4 Spacer | Flexibility & Hydrophilicity | Provides a flexible, water-soluble spacer that enhances the formation of a hydration layer. broadpharm.combiochempeg.com |

| Terminal Group (modified) | Polymerization Initiator | Allows for the growth of anti-fouling polymer chains from the surface ("grafting from"). |

| Grafted Polymer (e.g., pCBMA) | Anti-Fouling | Zwitterionic groups strongly bind water, creating a repulsive hydration layer that prevents bio-adhesion. acs.org |

Engineering of Biocompatible Surface Passivation Layers

Fabrication of Responsive Materials for Biomedical and Environmental Applications

"Smart" materials that can respond to changes in their environment hold immense promise. The pH-sensitive nature of the t-butyl ester group makes this compound a valuable component in the design of such responsive materials. acs.org

The t-butyl ester is stable at neutral pH but can be cleaved under mildly acidic conditions to yield a free carboxylic acid. broadpharm.com This property can be exploited to create materials that change their structure or release a payload in response to a drop in pH. For instance, in cancer therapy, drug-delivery nanoparticles can be designed using this linker. The drug can be conjugated to the nanoparticle via the linker system. These nanoparticles circulate stably in the bloodstream (at pH 7.4), but upon reaching the acidic microenvironment of a tumor or after being internalized into a cell's endosomes (pH 5-6), the t-butyl ester is cleaved. This cleavage can trigger the release of the drug directly at the target site, increasing therapeutic efficacy while minimizing systemic side effects. This strategy is also relevant in the synthesis of pH-sensitive micelles that can disassemble and release their contents in an acidic environment. researchgate.net

Stimuli-Responsive Hydrogel Synthesis and Characterization

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are three-dimensional polymer networks that can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. nih.govmdpi.com These materials are of great interest for a variety of biomedical applications, including controlled drug delivery and tissue engineering. researchgate.netresearchgate.net

The synthesis of stimuli-responsive hydrogels can involve the use of functionalized PEG linkers to introduce specific triggerable moieties into the hydrogel network. For instance, the carboxylic acid group of deprotected this compound can be used to create pH-responsive hydrogels. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, deprotonation of these groups results in electrostatic repulsion and swelling of the hydrogel. nih.gov This pH-dependent swelling behavior can be utilized to control the release of encapsulated therapeutic agents. nih.gov

The characterization of these hydrogels involves a range of techniques to assess their physical and chemical properties.

Table 1: Characterization Techniques for Stimuli-Responsive Hydrogels

| Property | Characterization Technique | Description |

| Swelling Behavior | Gravimetric analysis | Measures the water uptake capacity of the hydrogel under different stimulus conditions (e.g., pH, temperature). |

| Mechanical Properties | Rheometry | Determines the storage modulus (G') and loss modulus (G'') to assess the viscoelastic properties and mechanical strength of the hydrogel. researchgate.net |

| Morphology | Scanning Electron Microscopy (SEM) | Visualizes the porous microstructure of the hydrogel network. researchgate.net |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the incorporation of the PEG linker and other functional groups into the polymer network. acs.org |

| Degradation Profile | In vitro degradation studies | Monitors the breakdown of the hydrogel over time in response to specific stimuli (e.g., enzymes, pH). acs.org |

Research has demonstrated the synthesis of redox-responsive hydrogels using thiol-terminated PEG polymers that can be degraded in the presence of reducing agents like glutathione, which is found at elevated concentrations in the intracellular environment. acs.org This allows for the targeted release of encapsulated drugs within cells.

Polymeric Scaffolds for Regenerative Medicine and Tissue Engineering

Polymeric scaffolds serve as temporary three-dimensional structures that mimic the native extracellular matrix (ECM), providing support for cell attachment, proliferation, and differentiation to promote tissue regeneration. frontiersin.orgnih.gov Poly(ethylene glycol) (PEG)-based materials are widely used for creating these scaffolds due to their biocompatibility, hydrophilicity, and tunable properties. mdpi.comibi-sa.com However, PEG itself is bio-inert and does not inherently promote cell adhesion. nih.gov

This compound can be employed to functionalize these scaffolds with bioactive molecules to enhance their performance. After deprotection of the t-butyl group, the resulting carboxylic acid can be conjugated to cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, or other ECM-derived molecules. rsc.org This functionalization improves cell attachment and can guide specific cellular responses, which is crucial for successful tissue engineering. ibi-sa.comrsc.org

The versatility of PEG chemistry allows for the creation of scaffolds with a wide range of mechanical properties and degradation rates, tailored to the specific requirements of the target tissue, from soft tissues to more rigid structures like bone. mdpi.comibi-sa.com

Table 2: Research Findings on Functionalized Polymeric Scaffolds

| Scaffold Material | Functionalization | Key Findings | Application |

| PEG Hydrogel | RGD peptide sequence | Enhanced cell adhesion, proliferation, and differentiation of human mesenchymal stem cells (hMSCs). ibi-sa.com | Bone and Cartilage Tissue Engineering |

| PEG-PCLA Copolymer | --- | Formed a stable, injectable gel at physiological conditions that supported mineralized tissue formation in vivo. ibi-sa.com | Bone Repair |

| PEG Hydrogel | Enzyme-labile caprolactone (B156226) units | Allowed for exogenously controlled degradation of the scaffold, matching the rate of tissue regeneration. nih.gov | Cartilage Tissue Engineering |

| PEG-based Hydrogel | Recombinant Fibronectin (FN) fragment | Promoted nerve tissue regeneration by providing both cell-adhesive motifs and a growth factor domain. rsc.org | Nerve Tissue Regeneration |

The ability to create injectable hydrogel scaffolds is a significant advantage, allowing for minimally invasive delivery of the scaffold and encapsulated cells to the site of injury. ibi-sa.com Furthermore, the incorporation of stimuli-responsive elements into these scaffolds can enable the "on-demand" release of growth factors and other therapeutic agents to further guide the tissue regeneration process. acs.org

Methodological Approaches for Verifying Structural Integrity and Functional Efficacy of Tos Peg4 T Butyl Ester Derived Constructs

Spectroscopic Validation of Conjugation Products

Spectroscopic techniques are foundational for the initial confirmation of a successful conjugation reaction, providing detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of PEGylated molecules. eurolab.tr ¹H NMR, in particular, allows for the identification and verification of specific protons within the construct. nih.gov

In a typical ¹H NMR spectrum of a Tos-PEG4-t-butyl ester derived product, characteristic signals are expected. The nine equivalent protons of the t-butyl ester group typically appear as a sharp singlet around 1.4 ppm. The methylene (B1212753) protons (CH₂) within the PEG4 chain produce a complex series of signals, usually found in the 3.5–3.7 ppm region. nih.gov For the tosyl (tosylate) group, the aromatic protons on the benzene (B151609) ring would appear as two distinct doublets around 7.3 ppm and 7.7 ppm, while the methyl group protons of the tosyl group would present as a singlet near 2.4 ppm. nih.gov Successful conjugation to a target molecule is often confirmed by the disappearance or significant shift of the signals corresponding to the tosyl group, indicating its displacement, and the appearance of new signals corresponding to the newly formed bond.

Table 1: Representative ¹H NMR Chemical Shifts for this compound This interactive table provides typical chemical shift ranges for the key functional groups in the reagent. Actual values can vary based on the solvent and specific molecular context.

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| t-Butyl Protons | ~1.4 | Singlet (s) |

| PEG Methylene Protons (CH₂) | ~3.5 - 3.7 | Multiplet (m) |

| Tosyl Aromatic Protons | ~7.3 and ~7.7 | Doublet (d) |

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the final conjugate and assessing its purity. canterbury.ac.nz Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for analyzing PEGylated molecules. canterbury.ac.nznih.gov

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the synthesized construct, which can be compared against the calculated theoretical mass. This confirmation is crucial evidence of a successful conjugation event. caymanchem.com Furthermore, MS analysis is highly effective at detecting the presence of unreacted starting materials, byproducts from side reactions, or any degradation products, thus offering a detailed impurity profile of the sample. caymanchem.compharmtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Chromatographic Analysis for Product Purity and Isolation

Chromatography is essential for both purifying the final product and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of PEGylated conjugates. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on differences in hydrophobicity, is frequently employed. thermofisher.com

A typical RP-HPLC method uses a C18 stationary phase column and a mobile phase gradient, commonly a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). thermofisher.com The final conjugate will have a characteristic retention time under these conditions. By integrating the area of the product peak and comparing it to the total area of all detected peaks, a quantitative measure of purity can be established. For PEGylated compounds that lack a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used alongside or in place of UV detectors. thermofisher.comnih.gov

Size-Exclusion Chromatography (SEC) separates molecules based on their size and shape in solution. nih.gov It is particularly valuable for analyzing PEGylated products, as the addition of the PEG chain significantly increases the molecule's hydrodynamic radius. chromatographyonline.comlcms.cz

In an SEC analysis, the successfully formed conjugate will elute earlier from the column than the smaller, unconjugated starting materials. lcms.cz This provides clear evidence of a successful reaction. SEC is also used to detect and quantify the presence of aggregates, which are larger species that would elute even earlier than the desired product. acs.orgnih.gov The technique is widely applied in quality control to monitor the size attributes of PEGylated therapeutics. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

Biological Assay Development for Functional Efficacy Evaluation

After confirming the structural integrity and purity of a this compound derived construct, its biological function must be validated. The specific assays used are dictated by the molecule's intended purpose. portlandpress.com

For instance, if the construct is a Proteolysis Targeting Chimera (PROTAC), a key biological assay is to measure its ability to induce the degradation of a specific target protein. bmglabtech.com A common and effective method for this is the Western blot. rsc.orgchinesechemsoc.org In this assay, cells are treated with the PROTAC at various concentrations and for different durations. rsc.org Cell lysates are then prepared, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The reduction in the intensity of the band corresponding to the target protein provides a direct measure of PROTAC-induced degradation. lifesensors.comsemanticscholar.org Quantitative, plate-based immunofluorescence methods like the In-Cell Western can also be employed for higher throughput screening of PROTAC efficacy. nih.gov Other techniques, such as NanoBRET assays, can be used in living cells to monitor the formation of the key "ternary complex" between the target protein, the PROTAC, and an E3 ligase, which is the necessary step preceding degradation. selvita.comnih.gov

In Vitro Cellular Uptake and Intracellular Trafficking Studies